molecular formula C9H11ClN2O3 B1625912 alpha-Ethoxy-m-nitrobenzylideneammonium chloride CAS No. 57508-53-9

alpha-Ethoxy-m-nitrobenzylideneammonium chloride

Cat. No.: B1625912
CAS No.: 57508-53-9
M. Wt: 230.65 g/mol
InChI Key: XCIXZMQBWUENJE-UHFFFAOYSA-N
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Description

alpha-Ethoxy-m-nitrobenzylideneammonium chloride: is an organic compound with the chemical formula C9H11ClN2O3 It is known for its unique structure, which includes an ethoxy group, a nitro group, and a benzylideneammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride typically involves the reaction of ethoxybenzaldehyde with nitroaniline in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha-Ethoxy-m-nitrobenzylideneammonium chloride can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of nitrobenzaldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylideneammonium compounds.

Scientific Research Applications

Chemistry: alpha-Ethoxy-m-nitrobenzylideneammonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new biochemical assays.

Medicine: Research into the medicinal applications of this compound includes its potential use as a precursor in the synthesis of therapeutic agents. Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Ethoxy-m-nitrobenzylideneammonium chloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzylideneammonium moiety can interact with nucleophiles. These interactions can lead to the modulation of biochemical pathways and the formation of new chemical entities.

Comparison with Similar Compounds

  • Ethyl 3-nitrobenzene-1-carboximidate hydrochloride
  • 3-nitrobenzenecarboximidic acid ethyl ester monohydrochloride

Comparison: alpha-Ethoxy-m-nitrobenzylideneammonium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a unique balance of oxidative and reductive potential, making it versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-nitrobenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXZMQBWUENJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973044
Record name Ethyl 3-nitrobenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57508-53-9
Record name Benzenecarboximidic acid, 3-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57508-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethoxy-m-nitrobenzylideneammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057508539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-nitrobenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-ethoxy-m-nitrobenzylideneammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Ethoxy-m-nitrobenzylideneammonium chloride
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alpha-Ethoxy-m-nitrobenzylideneammonium chloride

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